molecular formula C14H14 B1265720 3,4'-Dimethylbiphenyl CAS No. 7383-90-6

3,4'-Dimethylbiphenyl

Cat. No.: B1265720
CAS No.: 7383-90-6
M. Wt: 182.26 g/mol
InChI Key: RBIDPZJTXCPESJ-UHFFFAOYSA-N
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Description

3,4’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is a derivative of biphenyl, where two methyl groups are attached to the 3 and 4 positions of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

When handling 3,4’-Dimethylbiphenyl, it is advised to avoid contact with skin and eyes, and to use personal protective equipment . In case of accidental release, it is recommended to ensure adequate ventilation and to sweep up and shovel into suitable containers for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dimethylbiphenyl can be synthesized through several methods. One common approach involves the hydroalkylation of toluene in the presence of a hydroalkylation catalyst, followed by dehydrogenation to produce a mixture of dimethyl-substituted biphenyl isomers . Another method involves the reaction of m-bromotoluene or m-iodotoluene with sodium or copper powder .

Industrial Production Methods: In industrial settings, the production of 3,4’-Dimethylbiphenyl often involves the separation of isomers from a mixture containing 3,3’-, 3,4’-, and 4,4’-dimethylbiphenyl. This separation is achieved through crystallization and distillation processes .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dimethylbiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to produce corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur with reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions include dimethylbiphenyl derivatives, carboxylic acids, and substituted biphenyl compounds .

Mechanism of Action

The mechanism of action of 3,4’-Dimethylbiphenyl involves its interaction with various molecular targets and pathways. For instance, its oxidation to carboxylic acids and subsequent esterification with long-chain alcohols is a key process in producing ester plasticizers . These plasticizers are crucial in enhancing the flexibility and durability of polyvinyl chloride products.

Comparison with Similar Compounds

  • 3,3’-Dimethylbiphenyl
  • 4,4’-Dimethylbiphenyl
  • 2,4’-Dimethylbiphenyl

Comparison: 3,4’-Dimethylbiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to 4,4’-Dimethylbiphenyl, which is often used in similar applications, 3,4’-Dimethylbiphenyl offers distinct properties that make it suitable for specific industrial processes .

Properties

IUPAC Name

1-methyl-3-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIDPZJTXCPESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224335
Record name 3,4'-Dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-90-6
Record name 3,4′-Dimethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-dimethyl-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAH6DWW0R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
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Reaction Step One
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0.5 mmol
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0 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3,4'-dimethylbiphenyl based on the provided research?

A1: The research primarily focuses on utilizing this compound as a precursor for synthesizing more complex molecules, specifically biphenylpolycarboxylic acids. [, , , ] These acids are valuable building blocks for producing high-performance polymers like polyamides. []

Q2: How is biphenyl-3,4-dicarboxylic acid synthesized from this compound, and what factors influence this process?

A2: Biphenyl-3,4-dicarboxylic acid is synthesized via liquid-phase oxidation of this compound using oxygen in the presence of a cobalt bromide catalyst. [, ] The reaction occurs preferentially at the methyl group in the para position to the benzene ring. [] Factors such as catalyst choice, reaction temperature, and oxygen pressure can influence the reaction rate and yield.

Q3: What are the notable properties of polyamides synthesized using 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid (P-DMBA) derived from this compound?

A3: Polyamides incorporating P-DMBA, derived from this compound, exhibit good solubility in various polar aprotic solvents, including NMP, DMAc, DMSO, pyridine, and m-cresol. [] This solubility allows for the production of tough and flexible films. Additionally, these polymers demonstrate high glass transition temperatures (200-300°C) and good thermal stability with 5% weight loss temperatures ranging from 430-470°C. []

Q4: Besides its use in polymer synthesis, is this compound found in natural sources?

A4: Yes, this compound has been identified as a constituent of the essential oil extracted from Juniperus procera Endl., a juniper species found in Kenya. [, ] The oil, primarily composed of cedrol, is obtained through steam distillation of the wood. [, ]

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